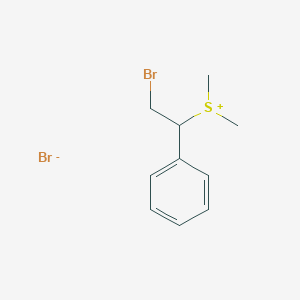

(2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide

Descripción

Propiedades

Número CAS |

75326-15-7 |

|---|---|

Fórmula molecular |

C10H14Br2S |

Peso molecular |

326.09 g/mol |

Nombre IUPAC |

(2-bromo-1-phenylethyl)-dimethylsulfanium;bromide |

InChI |

InChI=1S/C10H14BrS.BrH/c1-12(2)10(8-11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3;1H/q+1;/p-1 |

Clave InChI |

LLYBTHBKOGAGQW-UHFFFAOYSA-M |

SMILES canónico |

C[S+](C)C(CBr)C1=CC=CC=C1.[Br-] |

Origen del producto |

United States |

Métodos De Preparación

Primary Synthetic Route: Bromine-Dimethyl Sulfide-Styrene Condensation

The most widely documented method for synthesizing (2-bromo-1-phenylethyl)(dimethyl)sulfanium bromide involves a one-pot condensation of bromine, dimethyl sulfide, and styrene derivatives. This approach, termed General Procedure 1 (GP1) in multiple studies, proceeds via the following steps:

Reaction Conditions and Protocol

- Bromine Activation : Bromine (1 equivalent) is dissolved in acetonitrile (0.5 M) at 0°C.

- Dimethyl Sulfide Addition : Dimethyl sulfide (3.5 equivalents) is added dropwise, forming a yellow precipitate (likely dimethylsulfonium bromide intermediate).

- Styrene Incorporation : A styrene derivative (2 equivalents) is introduced, and the mixture is warmed to room temperature, leading to precipitation of the sulfonium bromide product.

- Isolation : The crude product is filtered, washed with diethyl ether, and dried under vacuum.

Yield and Substrate Scope

Critical Parameters :

Alternative Preparation Methods

Counterion Exchange for Enhanced Stability

To address the instability of bromide salts, a tetraphenylborate counterion exchange is employed:

- GP2 Protocol :

Advantages :

Side Reactions and Byproduct Mitigation

- Demethylation : Methyl groups on sulfonium salts act as methylating agents, leading to decomposition. This is suppressed by using tetraphenylborate counterions and avoiding prolonged storage.

- Sommelet-Hauser Rearrangement : Observed in electron-rich derivatives (e.g., 4-methoxystyrene), yielding ortho-alkylated byproducts.

Purification and Stabilization Techniques

Recrystallization

Mechanistic Insights into Sulfonium Salt Formation

Proposed Mechanism

Challenges and Limitations

Functional Group Tolerance

Análisis De Reacciones Químicas

Types of Reactions

(2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanium group to a sulfide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, such as phenylethyl derivatives.

Oxidation: Sulfoxides or sulfones are formed.

Reduction: Sulfides are produced.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology

Medicine

Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biochemical pathways.

Industry

In the industrial sector, this compound is used in the synthesis of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromine atom acts as a leaving group, allowing the sulfanium moiety to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Comparison with Similar Sulfonium Compounds

Structural and Functional Group Variations

Substituent Effects

Crystallographic and Stability Profiles

Physicochemical Properties

Industrial and Regulatory Considerations

- Dimethyl(phenacyl)sulfanium bromide is utilized in polymer production, emphasizing its industrial scalability .

Actividad Biológica

(2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide , also known by its CAS number 75326-15-7, is a sulfonium salt that has garnered interest in various fields of chemical research, particularly in medicinal chemistry and synthetic organic chemistry. This compound features a bromoalkyl group attached to a dimethylsulfanium moiety, which is significant for its biological activity and potential applications.

- Molecular Formula : C₁₀H₁₄Br₂S

- Molecular Weight : 326.091 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

Biological Activity

The biological activity of this compound has been primarily explored in the context of its reactivity and potential therapeutic applications. Below are key findings from various studies:

- Nucleophilic Reactions : The sulfonium ion can act as an electrophile, making it reactive towards nucleophiles. This property is exploited in synthetic methodologies, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions.

- Antimicrobial Properties : Some studies suggest that sulfonium compounds exhibit antimicrobial activity, potentially due to their ability to disrupt cellular membranes or interfere with metabolic processes in bacteria.

- Neuropharmacological Effects : Related compounds have been investigated for their effects on neurotransmitter systems, particularly in the modulation of glutamate receptors, which are crucial for synaptic plasticity and memory functions.

Case Studies

- Synthesis and Characterization : Chow et al. (1980) reported the synthesis of this compound and characterized its reactivity in various organic transformations, indicating its utility as a precursor for more complex molecules .

- Pharmacological Studies : Research has indicated that compounds similar to this compound can influence neurotransmitter release and may have implications for treating neurodegenerative disorders .

Research Findings

Q & A

Q. How is the crystal structure of (2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide determined experimentally?

The crystal structure is determined via single-crystal X-ray diffraction. Data collection involves a Bruker APEXII CCD diffractometer with graphite-monochromated radiation (λ = 0.71073 Å). Refinement is performed using SHELXL, which iteratively adjusts atomic coordinates and thermal parameters to minimize residuals (R factor = 0.027, wR = 0.070). The trigonal-pyramidal geometry of the sulfanium group and coplanarity of the phenyl-carbonyl system are validated using ORTEP-3 for visualization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified as a Category 8 hazardous substance (corrosive). Key precautions include:

Q. What are the primary applications of sulfanium salts like this compound in organic synthesis?

Sulfanium salts serve as precursors for photoinitiators in cationic polymerization and fluorophores. The electrophilic sulfonium center facilitates nucleophilic substitutions, enabling the synthesis of heterocycles or carbon-carbon bond formations under mild conditions. Their instability under UV light is exploited for controlled radical reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Data inconsistencies (e.g., high R factors, abnormal thermal parameters) are addressed by:

- Re-examining absorption corrections (multi-scan via SADABS).

- Validating hydrogen atom placement using riding models or neutron diffraction.

- Cross-checking with SHELX utilities (e.g., SHELXD for phase validation). Iterative cycles of least-squares refinement and electron density map analysis (e.g., difference Fourier maps) resolve disorder or twinning artifacts .

Q. How does the trigonal-pyramidal geometry of the sulfanium group influence its reactivity?

The geometry (bond angles: ~96–102°) creates a polarized S–Br bond, enhancing electrophilicity. The steric bulk of the dimethyl and phenylethyl groups directs regioselectivity in nucleophilic attacks. Computational studies (DFT) can quantify charge distribution, predicting reactivity toward soft nucleophiles like thiols or amines .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

Stability is evaluated via:

- Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Solvent compatibility tests (e.g., DMSO, THF) monitored by NMR or HPLC.

- Light-exposure studies (UV-Vis spectroscopy) to track photolytic degradation. Storage at –20°C in amber vials under inert gas minimizes hydrolysis and oxidation .

Q. How are computational tools like SHELXL and ORTEP-3 integrated into structural analysis workflows?

SHELXL refines structural models against diffraction data, optimizing parameters like occupancy and anisotropic displacement. ORTEP-3 generates publication-quality thermal ellipsoid diagrams, highlighting molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-stacking). Combined, these tools validate crystallographic models and identify lattice packing effects critical for understanding solid-state reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.